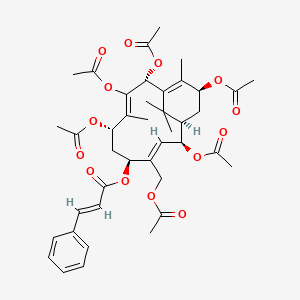

Taxuspine X

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taxuspine X is a rare bicyclic taxane-related diterpenoid isolated from the stems of the Japanese yew, Taxus cuspidata . It features a unique 6/12-membered ring system with a cinnamoyl group at the C-5 position . This compound belongs to the broader class of taxanes, which are known for their significant biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taxuspine X involves complex organic reactions due to its intricate structure. The preparation typically starts with the extraction of natural taxanes from the Japanese yew, followed by specific chemical modifications to achieve the desired structure . Common reagents used include dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and toluene, which are dried over sodium hydride or Na/benzophenone prior to use . Anhydrous reactions are conducted under a positive pressure of dry nitrogen or argon .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. The process generally involves large-scale extraction from natural sources, followed by purification and chemical modification steps .

Chemical Reactions Analysis

Types of Reactions: Taxuspine X undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced or altered biological activities .

Scientific Research Applications

Taxuspine X has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a model compound for studying complex organic reactions and for developing new synthetic methodologies .

Biology: In biological research, this compound is studied for its interactions with cellular components and its potential as a tool for understanding cellular processes .

Medicine: this compound exhibits significant anticancer properties and is investigated for its potential use in cancer therapy. It acts as a P-glycoprotein inhibitor, which can help overcome multidrug resistance in cancer cells .

Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and other biologically active compounds .

Mechanism of Action

The primary mechanism of action of Taxuspine X involves the disruption of microtubule function . Microtubules are essential for cell division, and this compound stabilizes GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division by preventing depolymerization . This mechanism is similar to other taxanes, making this compound a potent mitotic inhibitor .

Comparison with Similar Compounds

Taxuspine Y: Features a 5/7/6-membered ring system.

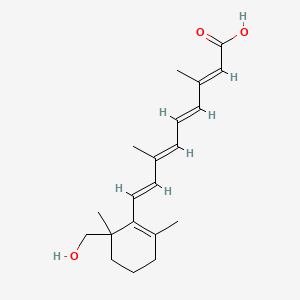

Taxuspine Z: Consists of a 6/8/6-ring system with a Winterstein’s acid moiety at C-5.

Paclitaxel (Taxol): A well-known taxane used in cancer therapy.

Docetaxel (Taxotere): Another widely used taxane in chemotherapy.

Uniqueness: Taxuspine X is unique due to its rare 6/12-membered ring system and its specific biological activities, particularly its role as a P-glycoprotein inhibitor . This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18+,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBNRACKRBUYNP-AHLSXCLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-, (1R,2R,3R,4S)-rel- (9CI)](/img/new.no-structure.jpg)

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)

![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)

![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)

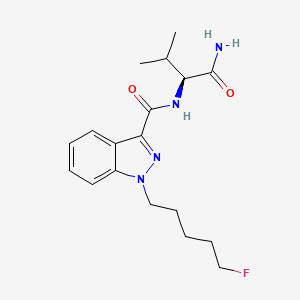

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)

![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)